![molecular formula C12H14ClNO2 B1502856 2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride CAS No. 481001-07-4](/img/structure/B1502856.png)

2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

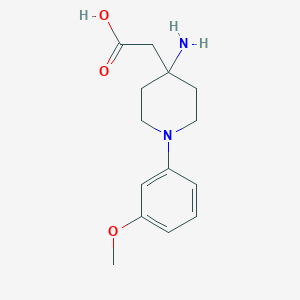

The synthesis of 2H-spiro[benzofuran-3,4’-piperidin]-2-one hydrochloride involves the use of ammonium formate and palladium on charcoal in ethanol . The reaction is heated under reflux for 1.25 hours . The crude product is then purified by column chromatography .Molecular Structure Analysis

The molecular weight of 2H-spiro[benzofuran-3,4’-piperidin]-2-one hydrochloride is 239.7 g/mol. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Physical And Chemical Properties Analysis

The physical form of 2H-spiro[benzofuran-3,4’-piperidin]-2-one hydrochloride is a powder . It has a molecular weight of 225.72 . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Drug Discovery Applications

Spiropiperidines have gained popularity in drug discovery programs due to their unique three-dimensional chemical space. The methodologies for constructing spiropiperidines, particularly focusing on 2-, 3-, and 4-spiropiperidines, have been extensively reviewed. These compounds are synthesized for their potential in natural products and drug discovery projects. The review by Griggs et al. highlights the synthetic strategies for spiropiperidines and suggests their untapped potential in medicinal chemistry due to limited general procedures for their synthesis (Griggs, Tape, & Clarke, 2018).

Antioxidant Activities of Spiro Compounds

Spiro compounds, including benzofuran derivatives, have been identified for their significant antioxidant activities, which are crucial in combating oxidative stress involved in various diseases. The review by Acosta-Quiroga et al. provides insights into the synthesis and diverse antioxidant activities found in spiro compounds, suggesting their importance in developing drugs with potential antioxidant activities (Acosta-Quiroga, Rojas-Peña, Nerio, Gutiérrez, & Polo-Cuadrado, 2021).

Photochromic Applications of Spiropyrans/Spirooxazines

The construction and applications of composite systems based on fluorescence resonance energy transfer (FRET) with fluorescent materials using spiropyrans and spirooxazines have been reviewed. These materials demonstrate reversible physicochemical property changes under various stimuli, offering potential applications in sensing, probing, and optical elements (Xia, Xie, & Zou, 2017).

Antimicrobial Applications of Benzofuran

Benzofuran derivatives are recognized for their wide array of biological activities, making them a privileged structure in drug discovery, especially in the search for efficient antimicrobial agents. The reviews by Hiremathad et al. provide comprehensive insights into the developments of benzofuran-based compounds as antimicrobial agents, highlighting their potential in treating microbial diseases (Hiremathad, Patil, Chethana, Chand, Santos, & Keri, 2015).

Safety and Hazards

The safety information for 2H-spiro[benzofuran-3,4’-piperidin]-2-one hydrochloride includes a warning signal word . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

spiro[1-benzofuran-3,4'-piperidine]-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2.ClH/c14-11-12(5-7-13-8-6-12)9-3-1-2-4-10(9)15-11;/h1-4,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORCIRVUHMWNFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3OC2=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678251 | |

| Record name | 2H-Spiro[1-benzofuran-3,4'-piperidin]-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2H-spiro[benzofuran-3,4'-piperidin]-2-one hydrochloride | |

CAS RN |

481001-07-4 | |

| Record name | 2H-Spiro[1-benzofuran-3,4'-piperidin]-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1502775.png)

![Methyl 2-oxo-1-(piperidin-4-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1502784.png)

![Benzenemethanamine, N,N-dimethyl-4-[1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridin-2-YL]-](/img/structure/B1502792.png)

![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbaldehyde](/img/structure/B1502807.png)